molecular formula C26H20N2O3S B2508054 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide CAS No. 850916-49-3

2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide

Cat. No.: B2508054
CAS No.: 850916-49-3
M. Wt: 440.52
InChI Key: FKIZCSAKSFIFST-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-3-carboxamide family, characterized by a 2H-chromen-2-one core linked to an amide group. Its unique structure includes a 2-phenylindole moiety connected via a sulfanyl-ethyl bridge (-S-CH2-CH2-) to the carboxamide nitrogen.

Properties

IUPAC Name

2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c29-25(20-16-18-10-4-7-13-22(18)31-26(20)30)27-14-15-32-24-19-11-5-6-12-21(19)28-23(24)17-8-2-1-3-9-17/h1-13,16,28H,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIZCSAKSFIFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related coumarin-3-carboxamides:

Compound Name / ID Core Structure Substituent on Amide Nitrogen Key Functional Groups
Target Compound Coumarin-3-carboxamide 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethyl Indole, sulfanyl, coumarin
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin-3-carboxamide 4-Methoxyphenethyl Methoxy, phenethyl
2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide (2b) Coumarin-3-carboxamide Pyridin-2-ylmethyl Pyridine
7-(Diethylamino)-N-(3-ethynylphenyl)-2-oxo-2H-chromene-3-carboxamide (3) Coumarin-3-carboxamide 3-Ethynylphenyl with diethylamino at C7 Ethynyl, diethylamino
2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide (CAS 1021218-68-7) Coumarin-3-carboxamide 2-(6-Oxopyridazinyl)ethyl Pyridazine
2-oxo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide Coumarin-3-carboxamide 4-[4-(Isopropoxy)phenyl]-1,2,5-oxadiazol-3-yl Oxadiazole, isopropoxy

Key Observations :

  • The target compound is distinguished by its indole-sulfanyl-ethyl substituent, which combines π-π stacking (indole) and hydrogen-bonding (sulfanyl) capabilities.
  • Analogs like and prioritize aromatic/heteroaromatic groups (methoxyphenethyl, pyridine) for solubility or metal coordination.
  • Compounds in and incorporate electron-rich groups (ethynyl, oxadiazole) for fluorescence or bioactivity optimization.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP*
Target Compound >250 (decomposes) Low in water; soluble in DMSO 3.2
Compound 12 >300 Insoluble in H2O; DMF 2.8
Compound 8 198–200 Moderate in DCM, DMSO 2.5
Compound 2c 175–177 Soluble in polar aprotic solvents 2.1

Notes:

  • The indole-sulfanyl group in the target compound increases hydrophobicity (higher LogP) compared to and .
  • High melting points (>250°C) are common for crystalline coumarin carboxamides .

Biological Activity

The compound 2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide (CAS Number: 852368-05-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O2SC_{26}H_{21}N_{3}O_{2}S. Its structure includes an indole moiety, which is known for its diverse biological activities. The compound's unique configuration allows it to interact with various biological targets, influencing cellular processes.

Interaction with Biological Targets

Research indicates that this compound interacts with several enzymes and proteins, notably:

  • RNA-dependent RNA polymerase (RdRp) : It has been shown to inhibit the activity of RdRp from respiratory syncytial virus (RSV) and influenza A virus, thereby preventing viral replication.
  • Pro-inflammatory pathways : The compound reduces inflammation and pro-inflammatory gene expression in models of arthritis, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntiviralInhibition of RdRp
Anti-inflammatoryReduction of inflammation in arthritic rats
AnticancerSignificant activity against HT-29 colon cancer cells
AntitumorActivity against solid tumors

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling : It modulates signaling pathways that are crucial for cell survival and proliferation.
  • Gene Expression : It alters the expression levels of genes involved in inflammation and cancer progression.

In a study involving HT-29 colon cancer cells, the compound demonstrated significant cytotoxicity with an IC₅₀ value of 7.98±0.05μM7.98\pm 0.05\,\mu M, showcasing its potential as a therapeutic agent against colorectal cancer .

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

  • Binding to Specific Biomolecules : The compound binds to RdRp, inhibiting its activity and thereby blocking viral replication.
  • Modulation of Gene Expression : It affects transcription factors that regulate inflammatory responses and cancer cell proliferation.

Case Studies

Several studies have highlighted the biological activity of the compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various derivatives similar to the target compound against HT-29 colon cancer cells. The results indicated that derivatives exhibited significant cytotoxicity, with some compounds showing over 87%87\% inhibition of cancer stem cell populations .

Case Study 2: Antiviral Properties

In another investigation, the compound was tested for its antiviral efficacy against RSV and influenza A virus. Results demonstrated a substantial reduction in viral replication rates, suggesting its viability as an antiviral therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-2H-chromene-3-carboxamide

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